Ethyl 3-(pyridin-4-yl)benzoate
Description
Ethyl 3-(pyridin-4-yl)benzoate is an aromatic ester featuring a pyridine ring substituted at the 3-position of the benzoate moiety. This compound belongs to a broader class of benzoate derivatives, where structural modifications (e.g., substituent type, position, and electronic properties) influence reactivity, solubility, and functional applications.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3 |
InChI Key |
JURNESPAKRBWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves the esterification of 3-(pyridin-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(pyridin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(pyridin-4-yl)benzoic acid.
Reduction: 3-(pyridin-4-yl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- Pyridinyl vs. Pyrimidinyl Groups: Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate (84.3% yield) demonstrates that fused pyridine-pyrimidine systems can achieve high synthetic efficiency, likely due to favorable electronic interactions during coupling reactions . In contrast, analogs with bulkier or more polar substituents (e.g., pyridazinyl or thiazolo groups) may require optimized conditions due to steric or solubility challenges.
- Amino vs. Ether Linkages: Compounds like I-6230 (phenethylamino-pyridazinyl) and I-6473 (phenethoxy-isoxazolyl) highlight how amino or ether linkages affect molecular flexibility and hydrogen-bonding capacity, which are critical for biological or material applications.
Electronic and Functional Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The pyridin-4-yl group in the target compound is electron-withdrawing, which may enhance stability and intermolecular interactions (e.g., in coordination polymers or drug-receptor binding). In contrast, dimethylamino groups (electron-donating) in Ethyl 4-(dimethylamino)benzoate improve resin cement reactivity by facilitating radical polymerization .
- Heterocyclic Diversity: Pyridazine (I-6230) and isoxazole (I-6273) substituents introduce varying electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
